
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (OTQ) is a heterocyclic compound that has been widely used in scientific research as a tool for studying various biological processes. OTQ is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to modulate several cellular signaling pathways.
作用机制
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid inhibits the activity of PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This results in the accumulation of phosphorylated proteins, which in turn leads to the modulation of various cellular signaling pathways. 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been shown to selectively inhibit the activity of certain PTPs, which makes it a valuable tool for studying the specific roles of these enzymes in various cellular processes.
Biochemical and Physiological Effects:
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been shown to modulate several cellular processes, including insulin signaling, immune response, and cancer cell proliferation. Inhibition of PTP1B by 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been shown to enhance insulin signaling and improve glucose homeostasis in animal models of diabetes. Inhibition of SHP-1 and SHP-2 by 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been shown to enhance immune response and inhibit cancer cell proliferation.
实验室实验的优点和局限性
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has several advantages as a tool for studying cellular signaling pathways. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the specific roles of these enzymes in various cellular processes. However, 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid also has several limitations. It is a relatively large and complex molecule, which makes it difficult to synthesize and purify. In addition, 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has poor solubility in aqueous solutions, which limits its use in certain experimental systems.
未来方向
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has several potential future directions for scientific research. One potential direction is the development of more selective and potent inhibitors of PTPs based on the structure of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid. Another potential direction is the use of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid as a tool for studying the specific roles of PTPs in various diseases, including diabetes, cancer, and autoimmune disorders. Finally, the use of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid in combination with other inhibitors of cellular signaling pathways may provide new insights into the complex interactions between these pathways and their roles in various cellular processes.
合成方法
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzaldehyde and diethyl oxalate in the presence of a Lewis acid catalyst.
科学研究应用
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2, which play critical roles in regulating cellular signaling pathways. Inhibition of these PTPs by 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has been shown to modulate several cellular processes, including insulin signaling, immune response, and cancer cell proliferation.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-2-5-12(6-3-10)24(22,23)18-9-15(19)17-13-8-11(16(20)21)4-7-14(13)18/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPREJNUYJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)
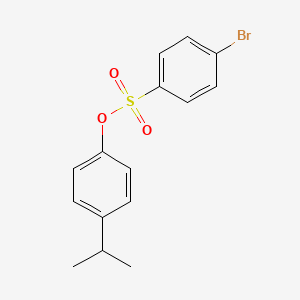
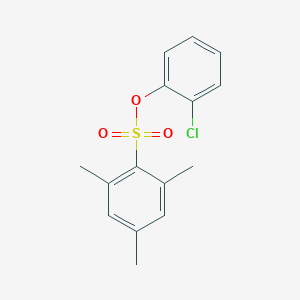
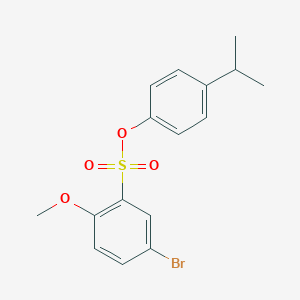
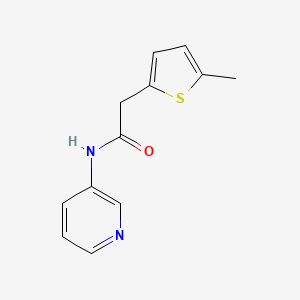
![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)
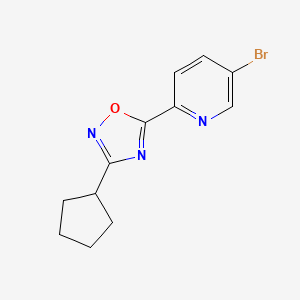
![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)
![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
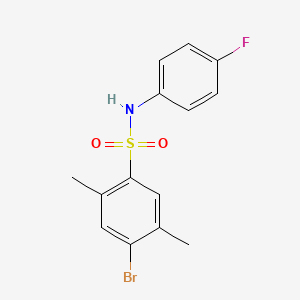
![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)